
Magnesium, bromohexyl-
描述
Magnesium, bromohexyl- is a useful research compound. Its molecular formula is C6H13BrMg and its molecular weight is 189.38 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromohexyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, bromohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Hexylmagnesium bromide, also known as magnesium;hexane;bromide or Magnesium, bromohexyl-, is an organomagnesium compound that plays a significant role in organic synthesis .
Target of Action
The primary targets of Hexylmagnesium bromide are various electrophiles, such as carbonyl compounds . These electrophiles are chemical species that tend to accept electrons and form new chemical bonds.
Mode of Action
Hexylmagnesium bromide interacts with its targets through a process known as the Grignard reaction . In this reaction, the Hexylmagnesium bromide, acting as a nucleophile, adds to the electrophilic carbon atom of the carbonyl group . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Grignard reaction involving Hexylmagnesium bromide affects the biochemical pathway of carbonyl compound synthesis . The addition of Hexylmagnesium bromide to carbonyl compounds leads to the formation of alcohols or carboxylic acids . These products are key intermediates in various biochemical pathways and play crucial roles in the synthesis of pharmaceuticals, natural products, and other organic compounds .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and pharmacokinetic behavior would be significantly influenced by its chemical properties, including its reactivity and the nature of the solvent used .
Result of Action
The action of Hexylmagnesium bromide results in the formation of new organic compounds. Specifically, it can add to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids . These products are commonly used in the synthesis of pharmaceuticals, natural products, and other organic compounds .
Action Environment
The action, efficacy, and stability of Hexylmagnesium bromide are influenced by several environmental factors. For instance, the compound is typically prepared and used in anhydrous solvents like diethyl ether . The presence of water or other protic substances can lead to the decomposition of the compound . Furthermore, the temperature of the environment can affect the solubility of the compound and the rate of the Grignard reaction .
属性
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCBBSYZJPPIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884011 | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-92-0 | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3761-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical reaction mechanism of Hexylmagnesium Bromide with other compounds?
A1: Hexylmagnesium bromide (C6H13MgBr) acts as a nucleophile, attacking electrophilic sites in various molecules. The carbon atom bonded to the magnesium is highly nucleophilic due to the polarized C-Mg bond. This enables it to react with a range of electrophiles, such as aldehydes, ketones, esters, and epoxides, forming new carbon-carbon bonds. For example, in the synthesis of aroma aldehydes, hexylmagnesium bromide reacts with iododioxolane, effectively extending the carbon chain by three units [].
Q2: Are there specific examples showcasing the utility of Hexylmagnesium Bromide in synthesis?
A2: Yes, several examples highlight its versatility:
- Synthesis of aroma aldehydes: Hexylmagnesium bromide reacts with iododioxolane, followed by hydrolysis, to yield aldehydes like 3(Z)-hexenal and 3(Z)-nonenal, key components of melon aroma [].
- Synthesis of Unsymmetric Organotin(IV) Derivatives: Hexylmagnesium bromide reacts with various organotin(IV) chlorides to produce unsymmetric tetraorganotin(IV) compounds. These compounds serve as valuable precursors for synthesizing other organotin(IV) chlorides with potential industrial and medicinal applications [].
Q3: What are the analytical techniques commonly employed to characterize and quantify Hexylmagnesium Bromide and its reaction products?
A3: Researchers utilize a combination of techniques to analyze hexylmagnesium bromide and its derivatives:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and even 119Sn for organotin compounds, provides detailed structural information [, ].
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns, providing further confirmation of the synthesized compounds' identity and purity [].
- Chromatography: Gas chromatography (GC) coupled with various detectors, such as flame photometric detectors (FPD) or mass selective detectors (MSD), is employed to separate, identify, and quantify organotin compounds, particularly in environmental samples like sediments [, ].
Q4: What safety considerations should be taken into account when working with Hexylmagnesium Bromide?
A4: Being a Grignard reagent, hexylmagnesium bromide is highly reactive towards water and protic solvents, potentially leading to exothermic reactions and flammable gas evolution. Proper handling techniques, including working under inert atmosphere and using appropriate protective equipment, are essential for laboratory safety.
Q5: How does the structure of Hexylmagnesium Bromide influence its reactivity?
A5: The key structural features impacting its reactivity are:
Q6: Are there any studies concerning the environmental impact of Hexylmagnesium Bromide or its byproducts?
A6: While the provided papers do not directly address the environmental impact of hexylmagnesium bromide itself, one study focuses on the environmental analysis of tributyltin (TBT) [, ]. This research highlights the importance of analytical techniques for monitoring the presence of organotin compounds in environmental matrices, emphasizing the need for responsible waste management practices to minimize potential ecological risks associated with these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



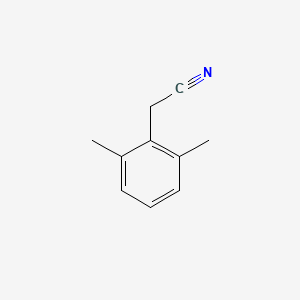

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
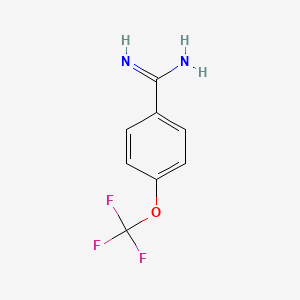
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

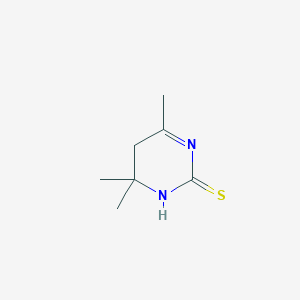
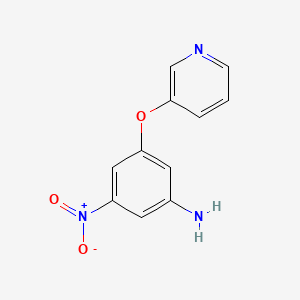
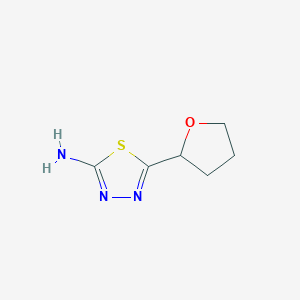

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

